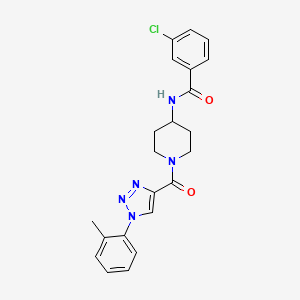

![molecular formula C21H25N5O4S B2907509 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034371-21-4](/img/structure/B2907509.png)

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines can be modified by different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines can be influenced by the different halogen atoms on the 2-substituents of the inhibitors. These atoms can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be influenced by the different substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .Aplicaciones Científicas De Investigación

Antiviral Activity

Research has shown that certain pyrrolidine derivatives exhibit substantial antiviral activity . Further studies could explore their potential as antiviral agents.

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, synthesized from NH-pyrroles, display unpredicted time-dependent AIEE properties . Investigating this phenomenon could lead to novel applications in materials science.

Therapeutic Potential

Pyrrole and pyrrolidine analogs, including our compound of interest, have therapeutic potential in various areas:

- Antituberculosis : Exploring pyrrolidine analogs for tuberculosis treatment is an ongoing area of interest .

Synthetic Strategies

Researchers employ two main strategies:

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that pyrrolo[3,4-d]pyrimidines, a class of compounds to which our molecule belongs, have been studied as inhibitors for various kinases . These kinases, including Akt kinase, Rsk kinase, and S6K kinase, play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .

Mode of Action

It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway . The compound’s pyrrolidine ring structure may contribute to its binding affinity and selectivity .

Biochemical Pathways

For instance, Akt kinase is involved in the PI3K/Akt/mTOR pathway, which regulates cell cycle progression and survival .

Pharmacokinetics

It’s known that the pyrrolidine ring structure can contribute to the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

As a potential kinase inhibitor, it could be expected to disrupt the normal functioning of the targeted kinases, leading to changes in cell signaling and potentially inducing cell cycle arrest or apoptosis .

Propiedades

IUPAC Name |

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDDCOZIAWPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

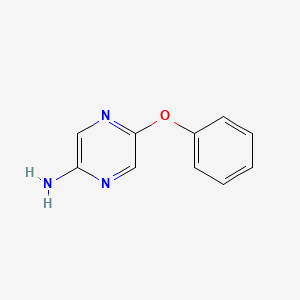

![N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2907432.png)

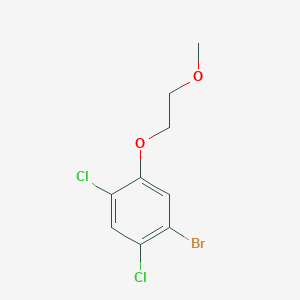

![(E)-N-[(4-phenoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2907434.png)

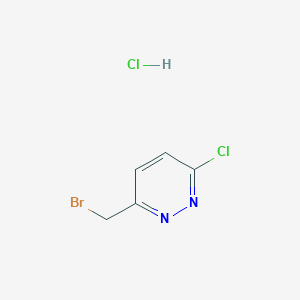

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2907435.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2907436.png)

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907438.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2907443.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2907445.png)

![[3,3-Dimethyl-1,2-benziodoxol-1(3H)-yl] azide](/img/structure/B2907446.png)

![3-(3-Methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2907447.png)

![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole](/img/structure/B2907449.png)